Glycylglycylglycinamide

Vue d'ensemble

Description

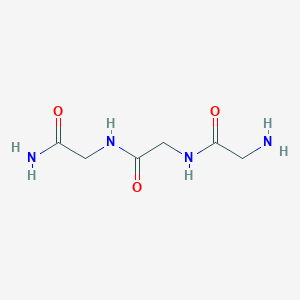

Glycylglycylglycinamide is a tripeptide derivative composed of three glycine molecules linked together, with the terminal glycine converted to an amideIt is a white, water-soluble solid with the molecular formula C6H12N4O3 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glycylglycylglycinamide can be synthesized through the stepwise coupling of glycine molecules. The process typically involves the use of protecting groups to prevent unwanted side reactions. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds between glycine molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support, allowing for easy purification and high yields .

Analyse Des Réactions Chimiques

Types of Reactions

Glycylglycylglycinamide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the amide or peptide bonds, leading to modifications of the peptide chain.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .

Applications De Recherche Scientifique

Peptide Synthesis and Characterization

Glycylglycylglycinamide serves as a model compound for studying peptide synthesis and characterization techniques. Its synthesis often involves the coupling of glycine residues, which provides insights into peptide bond formation and stability. The compound's interactions with various ions have been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing important information about its structural dynamics in solution .

Role in Protein Folding

Research indicates that this compound can influence protein folding mechanisms. Its small size and simple structure allow it to act as a chaperone-like molecule, potentially stabilizing intermediate states during protein folding processes. This application is particularly relevant in studies focused on protein misfolding diseases, such as Alzheimer's and Parkinson's disease .

Antioxidant Properties

This compound has been investigated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular systems. This property makes it a candidate for developing therapeutic agents aimed at combating oxidative damage associated with various diseases .

Drug Delivery Systems

The compound's ability to form complexes with metal ions has led to its exploration in drug delivery systems. By conjugating this compound with therapeutic agents, researchers aim to enhance the solubility and bioavailability of poorly soluble drugs. This application is particularly significant in cancer therapy, where targeted delivery of chemotherapeutic agents is crucial for minimizing side effects .

Biodegradable Polymers

In materials science, this compound is being explored as a building block for biodegradable polymers. These polymers have potential applications in medical devices and tissue engineering due to their biocompatibility and ability to degrade safely within the body .

Nanomaterials Development

Recent studies have shown that this compound can be incorporated into nanomaterials for various applications, including drug delivery and biosensing. Its incorporation into nanocarriers enhances the stability and efficacy of therapeutic agents, making it a valuable component in nanotechnology .

Case Studies

Mécanisme D'action

The mechanism of action of glycylglycylglycinamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and stability. The specific pathways involved depend on the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycylglycine: A dipeptide composed of two glycine molecules.

Glycinamide: The amide derivative of glycine.

Glycylglycylglycine: A tripeptide composed of three glycine molecules without the terminal amide group

Uniqueness

Glycylglycylglycinamide is unique due to its tripeptide structure with an amide group at the terminal position. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

Glycylglycylglycinamide (GGG) is a tripeptide composed of three glycine residues. Its biological activity has garnered attention in various fields, including biochemistry, pharmacology, and materials science. This article delves into the biological properties of GGG, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the stepwise coupling of glycine molecules, often utilizing carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation. The synthesis can be achieved using solid-phase peptide synthesis (SPPS) techniques, which allow for high yields and efficient purification.

GGG exhibits several biological activities primarily due to its structural characteristics:

- Protein Folding and Stability : GGG has been investigated for its role in protein folding, where it may stabilize protein structures through hydrogen bonding and electrostatic interactions with molecular targets such as enzymes and receptors.

- Enzyme Interaction : The compound can influence enzyme activity by modulating the binding affinity of substrate molecules, potentially enhancing enzymatic reactions in biological systems .

- Metal Ion Interaction : GGG has shown reactivity with metal ions (e.g., copper), which may be leveraged in biomedical applications. The interaction with metals can affect the stability and bioavailability of GGG in biological environments .

Therapeutic Applications

The potential therapeutic applications of GGG are diverse:

- Drug Delivery Systems : Due to its ability to form stable complexes with metal ions, GGG is being explored as a drug delivery vehicle, particularly for metal-based therapeutics.

- Neuroprotective Effects : Preliminary studies suggest that GGG may exhibit neuroprotective properties by enhancing cholinergic neurotransmission. This could have implications for treating cognitive impairments associated with aging or neurodegenerative diseases .

- Peptide-Based Materials : GGG is utilized in the development of peptide-based materials and coatings, which have applications in biomedical devices and tissue engineering.

Case Studies

-

Neuroprotective Activity :

A study evaluated the effects of GGG on cognitive function using animal models. The administration of GGG was associated with improved memory performance compared to control groups treated with saline. This suggests a potential role for GGG in enhancing cognitive function through cholinergic pathways . -

Metal Binding Studies :

Research demonstrated that GGG reacts with aquated Cu(ClO4)2 at alkaline pH levels, forming stable complexes that could be utilized in therapeutic settings. This interaction indicates the potential for GGG to serve as a ligand in metal-based therapies . -

Stability in Biological Systems :

Investigations into the stability of GGG in various ionic environments revealed that specific ions could enhance or inhibit its solubility and activity. Understanding these interactions is crucial for optimizing its use in biological applications .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C6H12N4O3 |

| Molecular Weight | 172.18 g/mol |

| Solubility | Soluble in water; stability affected by ionic strength |

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

| Potential Applications | Drug delivery, neuroprotection, peptide-based materials |

Propriétés

IUPAC Name |

2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O3/c7-1-5(12)10-3-6(13)9-2-4(8)11/h1-3,7H2,(H2,8,11)(H,9,13)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDTZWWXUOXWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)NCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423796 | |

| Record name | glycylglycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-47-7 | |

| Record name | glycylglycylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.